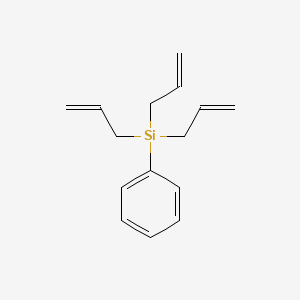

Phenyltriallylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-tris(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Si/c1-4-12-16(13-5-2,14-6-3)15-10-8-7-9-11-15/h4-11H,1-3,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCLQSLLAYLBCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](CC=C)(CC=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369795 | |

| Record name | PHENYLTRIALLYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2633-57-0 | |

| Record name | PHENYLTRIALLYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl(phenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Phenyltriallylsilane via Grignard Reagents: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of phenyltriallylsilane, a versatile organosilane, through the use of Grignard reagents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, reaction mechanisms, and practical execution of this important organometallic transformation. We will explore the nuances of preparing the allyl Grignard reagent, its subsequent reaction with a phenylchlorosilane precursor, and the critical parameters that govern the success of the synthesis. This guide emphasizes not only the procedural steps but also the underlying chemical principles to empower researchers with the knowledge to optimize, troubleshoot, and adapt this methodology for their specific applications.

Introduction: The Significance of this compound

This compound is an organosilane of significant interest in organic synthesis and materials science. Its unique molecular architecture, featuring a phenyl group and three reactive allyl moieties attached to a central silicon atom, imparts a valuable combination of thermal stability, reactivity, and versatility. The allyl groups serve as functional handles for a variety of subsequent transformations, including cross-linking reactions to form silicone-based polymers with enhanced mechanical strength and thermal resilience.[1] Consequently, this compound is a key precursor in the development of advanced coatings, adhesives, sealants, and composite materials.[1] In the realm of organic synthesis, it functions as a versatile reagent for the creation of complex molecular structures, with potential applications in the pharmaceutical and agrochemical industries.[1]

The Grignard reaction, a cornerstone of organometallic chemistry, offers a robust and adaptable method for the formation of carbon-silicon bonds. This guide will focus on the synthesis of this compound by reacting an allyl Grignard reagent with a suitable phenyl-substituted chlorosilane, a pathway that is both efficient and scalable.

The Heart of the Matter: The Grignard Reaction Mechanism

The synthesis of this compound via the Grignard approach is a two-stage process, each with its own mechanistic intricacies.

Formation of the Allyl Grignard Reagent

The first critical step is the formation of the allyl Grignard reagent, typically allylmagnesium bromide. This is achieved by reacting allyl bromide with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism of Grignard reagent formation is believed to involve single electron transfer (SET) from the magnesium surface to the alkyl halide, leading to the formation of a radical anion that subsequently fragments and reacts with Mg(I) species to form the organomagnesium compound.

A key challenge in the synthesis of allyl Grignard reagents is the competing Wurtz-type coupling reaction, which leads to the formation of 1,5-hexadiene, a dimeric byproduct.[2] This side reaction can be minimized by using a large excess of magnesium turnings and maintaining a low reaction temperature (below 0 °C).[2]

Nucleophilic Substitution on the Silane Center

Once formed, the allyl Grignard reagent acts as a potent nucleophile. The carbon atom bonded to the magnesium possesses significant carbanionic character and readily attacks the electrophilic silicon center of the phenylchlorosilane precursor (e.g., trichlorophenylsilane). This reaction proceeds via a nucleophilic substitution mechanism, where the allyl group displaces a chloride leaving group. Given that trichlorophenylsilane has three chlorine atoms, the reaction proceeds in a stepwise manner, with three equivalents of the allyl Grignard reagent required for the complete formation of this compound.

The choice of solvent can influence the reactivity of the Grignard reagent. While diethyl ether is a traditional solvent, THF can enhance the rate of substitution due to its superior ability to solvate the magnesium cation.[3]

Reactant and Product Profile: A Quantitative Overview

A thorough understanding of the physicochemical properties of the reactants and the final product is paramount for successful synthesis, purification, and handling.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Key Hazards |

| Allyl Bromide | C₃H₅Br | 120.98 | 71 | 1.398 | 1.469 | Flammable, Lachrymator, Toxic |

| Magnesium Turnings | Mg | 24.31 | N/A | 1.74 | N/A | Flammable solid |

| Trichlorophenylsilane | C₆H₅Cl₃Si | 211.55 | 201 | 1.321 | 1.523 | Corrosive, Reacts with water |

| Diethyl Ether (solvent) | C₄H₁₀O | 74.12 | 34.6 | 0.713 | 1.353 | Highly flammable, Peroxide former |

| Tetrahydrofuran (THF) (solvent) | C₄H₈O | 72.11 | 66 | 0.889 | 1.407 | Highly flammable, Peroxide former |

| This compound (Product) | C₁₅H₂₀Si | 228.41 | 275 | 0.92 | 1.53 | To be handled with care |

Experimental Protocols: A Step-by-Step Guide

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.

Preparation of Allylmagnesium Bromide (Grignard Reagent)

This protocol is adapted from established procedures for the synthesis of allyl Grignard reagents.[2]

Materials:

-

Magnesium turnings (in excess)

-

Allyl bromide, freshly distilled

-

Anhydrous diethyl ether or THF

-

Iodine crystal (for initiation)

-

Three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

Procedure:

-

Place the magnesium turnings in the flame-dried three-necked flask under a stream of dry nitrogen.

-

Add a small crystal of iodine to the flask.

-

Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.

-

Prepare a solution of allyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the allyl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the solvent is observed. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. To minimize the formation of 1,5-hexadiene, it is crucial to maintain the reaction temperature below the boiling point of the ether.[2]

-

After the addition is complete, stir the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting greyish solution of allylmagnesium bromide is now ready for the next step.

Synthesis of this compound

This protocol is based on the general procedure for the reaction of Grignard reagents with chlorosilanes.[3]

Materials:

-

Allylmagnesium bromide solution (prepared in step 4.1)

-

Trichlorophenylsilane

-

Anhydrous diethyl ether or THF

-

Three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

Procedure:

-

In a separate flame-dried three-necked flask under a nitrogen atmosphere, prepare a solution of trichlorophenylsilane in anhydrous diethyl ether or THF.

-

Cool the trichlorophenylsilane solution in an ice bath.

-

Transfer the prepared allylmagnesium bromide solution to the dropping funnel.

-

Add the Grignard reagent dropwise to the stirred solution of trichlorophenylsilane. An exothermic reaction will occur. Maintain the reaction temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the excess Grignard reagent and hydrolyze the magnesium salts.

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure, guided by the known boiling point of 275 °C at atmospheric pressure.[1]

Visualizing the Process: Workflow and Reaction Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

Caption: Overall reaction for this compound synthesis.

Conclusion: A Powerful Synthetic Tool

The synthesis of this compound using Grignard reagents is a classic yet highly relevant transformation that provides access to a valuable building block for both academic research and industrial applications. This guide has provided a detailed roadmap for this synthesis, from the fundamental mechanistic principles to a practical, step-by-step experimental protocol. By understanding the critical parameters, such as the purity of reagents, reaction temperature, and solvent effects, researchers can confidently and efficiently produce this versatile organosilane. The ability to troubleshoot and optimize this procedure will undoubtedly facilitate further innovations in the fields of polymer chemistry, materials science, and organic synthesis.

References

-

Organic Syntheses. Procedure for the preparation of allylmagnesium bromide. [Link]

-

Wikipedia. Allylmagnesium bromide. [Link]

-

Gelest, Inc. PHENYLTRICHLOROSILANE. [Link]

-

Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]

-

Chemcasts. Thermophysical Properties of trichloro(phenyl)silane. [Link]

-

Wikipedia. Trichlorophenylsilane. [Link]

Sources

Phenyltriallylsilane: A Comprehensive Technical Guide for Advanced Material Applications

An In-depth Exploration of Synthesis, Reactivity, and Applications in Polymer Science and Organic Synthesis

Phenyltriallylsilane, a unique organosilicon compound, stands at the intersection of organic synthesis and material science. Its hybrid structure, featuring a stabilizing phenyl group and three reactive allyl functionalities, makes it a versatile precursor for a new generation of advanced materials. This guide offers a deep dive into the core characteristics of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to harness its full potential. We will explore its synthesis, characteristic reactions, and established applications, with a focus on the causal relationships that underpin its utility in the laboratory and in industry.

Core Properties and Identification

A foundational understanding of this compound begins with its fundamental physicochemical properties, which are crucial for its handling, characterization, and application.

| Property | Value |

| CAS Number | 2633-57-0[1] |

| Molecular Formula | C₁₅H₂₀Si[1] |

| Molecular Weight | 228.41 g/mol [1] |

| Appearance | Colorless to slightly yellow liquid[1] |

| Density | 0.92 g/mL[1] |

| Boiling Point | 275 °C (lit.)[1] |

| Refractive Index (n20D) | 1.53[1] |

Synthesis of this compound: A Mechanistic Approach

The most common and efficient laboratory-scale synthesis of this compound involves the reaction of a suitable phenylsilane precursor with an allyl-containing Grignard reagent. The choice of precursor is critical; Phenyltrichlorosilane (C₆H₅SiCl₃) is the most logical starting material due to the three reactive chloro groups that can be readily displaced.

The synthesis hinges on the nucleophilic character of the allylmagnesium bromide, which attacks the electrophilic silicon center of the Phenyltrichlorosilane. The reaction proceeds via a stepwise substitution of the chloride ions.

Proposed Synthetic Pathway

Caption: Proposed Grignard reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of similar organosilanes via Grignard reactions.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas (argon or nitrogen) line. All glassware must be rigorously dried to prevent quenching of the Grignard reagent.

-

Reagent Preparation: The flask is charged with a solution of Phenyltrichlorosilane in anhydrous tetrahydrofuran (THF).

-

Reaction Execution: A solution of allylmagnesium bromide in THF is added dropwise to the stirred Phenyltrichlorosilane solution at 0 °C (ice bath). The rate of addition is controlled to maintain a gentle reflux. The causality here is to manage the exothermicity of the reaction and prevent side reactions.

-

Reaction Completion and Quench: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete substitution. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes any remaining Grignard reagent and precipitates magnesium salts.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the three allyl groups, which can participate in a variety of addition reactions. The phenyl group, in contrast, is relatively inert under typical reaction conditions and primarily serves to modulate the electronic properties of the silicon center and enhance the thermal stability of resulting polymers.

Hydrosilylation and Crosslinking of Silicone Elastomers

A primary application of this compound is as a crosslinking agent in the curing of silicone elastomers.[1] This process, known as hydrosilylation, involves the platinum-catalyzed addition of a silicon-hydride (Si-H) bond across the allyl C=C double bond.

This reaction is highly efficient and forms stable carbon-silicon bonds, creating a robust three-dimensional network that transforms liquid silicone polymers into solid, elastic materials.[2][3] The phenyl group on the crosslinker is known to enhance the thermal stability of the final cured silicone rubber.

Caption: General workflow for the preparation of a silicone elastomer via hydrosilylation.

Electrophilic Substitution Reactions

The double bonds of the allyl groups in this compound are electron-rich and can react with a range of electrophiles. The silicon atom exerts a powerful directing effect, known as the β-silicon effect, which stabilizes a positive charge on the carbon atom beta to the silicon. This leads to a highly regioselective reaction where the electrophile adds to the terminal carbon (the γ-carbon) of the allyl group, followed by elimination of the silyl group. This reactivity makes allylsilanes, including this compound, valuable reagents in organic synthesis for the construction of complex carbon skeletons.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is a flammable liquid and vapor (H226) and is harmful if swallowed (H302). It may also cause damage to organs through prolonged or repeated exposure (H373). Therefore, appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion

This compound is a multifunctional molecule with significant potential in materials science and organic synthesis. Its ability to act as a thermally stable crosslinking agent is of particular importance in the silicone industry. Furthermore, the predictable reactivity of its allyl groups offers opportunities for the synthesis of complex organic molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher aiming to incorporate this versatile compound into their work.

References

-

Wang, Z., Xiang, H., Liu, J., & Chen, Y. (2019). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Communications Chemistry, 2(1), 1-8. [Link]

-

Chen, J., Chen, Y., & Li, Z. (2018). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Polymers, 10(12), 1363. [Link]

-

Dietrich, K., Huhn, J., & Stohrer, J. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 9(10), 505. [Link]

-

Nishiyama, H. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. Chemical Communications, 51(15), 3218-3232. [Link]

-

Wacker Chemie AG. Crosslinking and modification of silicones. [Link]

-

Luchkin, S. Y., & Ananikov, V. P. (2017). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 9(12), 703. [Link]

-

Kim, J. H., Kim, J. H., & Kim, J. C. (2019). Facile Functionalization of Poly(Dimethylsiloxane) Elastomer by Varying Content of Hydridosilyl Groups in a Crosslinker. Polymers, 11(11), 1845. [Link]

-

Manoso, A. S., & DeShong, P. (2004). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. The Journal of Organic Chemistry, 69(22), 7449-7453. [Link]

- Google Patents. CN101875663A - Preparation method and device of phenyl trichlorosilane.

-

Huang, Y., et al. (2024). Progress in the Production of Phenyltrichlorosilane via Gas Phase Condensation Method. Journal of Chemical Engineering & Process Technology, 15(5), 1-7. [Link]

- Google Patents.

Sources

Phenyltriallylsilane: A Comprehensive Health and Safety Guide for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenyltriallylsilane, a versatile organosilicon compound, is a valuable asset in a multitude of research and industrial applications, from polymer synthesis to surface modification.[1] Its unique trifunctional allyl structure allows for complex molecular architectures, making it a key component in the development of advanced materials. However, the same reactivity that makes this compound so useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed overview of the health and safety considerations for this compound, designed to empower researchers to work with this compound in a safe and informed manner.

Chemical and Physical Identity

A clear understanding of the fundamental properties of this compound is the first step in safe handling.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Triallyl(phenyl)silane |

| CAS Number | 2633-57-0 |

| Molecular Formula | C₁₅H₂₀Si |

| Molecular Weight | 228.41 g/mol |

| Appearance | Colorless to slightly yellow liquid[1] |

| Density | 0.92 g/mL[1] |

| Boiling Point | 275 °C (lit.)[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary health hazards are summarized below.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. [2]

Signal Word: Warning

Hazard Pictograms:

-

GHS07: Exclamation Mark

It is imperative that all personnel handling this compound are fully aware of these hazards and the associated precautionary measures.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize the risk of exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense against exposure is the use of appropriate engineering controls.

-

Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and vapor.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before each use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

-

Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.

-

Ignition Sources: Store away from heat, sparks, and open flames.

Reactivity and Stability

Understanding the chemical reactivity of this compound is essential for preventing hazardous situations.

-

Stability: The compound is generally stable under recommended storage conditions.

-

Allyl Group Reactivity: The three allyl groups are susceptible to polymerization, especially in the presence of radical initiators, peroxides, or certain metal catalysts. This can lead to a rapid and exothermic reaction.

-

Hydrolysis: While generally stable, prolonged contact with moisture may lead to slow hydrolysis.

-

Thermal Decomposition: At elevated temperatures, this compound can decompose. While specific data for this compound is limited, the thermal decomposition of other allylsilanes is known to produce volatile and potentially flammable byproducts. Studies on similar compounds suggest that cleavage of the carbon-silicon bond can occur.[3]

First-Aid Measures

In the event of an exposure, immediate and appropriate first-aid is critical.

-

Inhalation: If vapors are inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation persists.

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, foam, or a water spray.

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.

-

Specific Hazards Arising from the Chemical: Combustion may produce carbon oxides (CO, CO₂), silicon oxides, and other toxic fumes. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Prompt and correct action in the event of a spill is crucial to prevent the spread of contamination and minimize exposure.

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert material, such as vermiculite, sand, or earth.

-

Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

Toxicological Information

-

Acute Toxicity: Harmful if swallowed. The oral route is a significant concern.

-

Skin Corrosion/Irritation: Causes skin irritation upon contact.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Sensitization: May cause respiratory irritation.

No data is currently available regarding carcinogenicity, mutagenicity, or reproductive toxicity. As a matter of good laboratory practice, exposure should always be minimized.

Ecological Information

Data on the environmental fate and ecotoxicity of this compound is limited. As with any chemical, releases to the environment should be avoided. It is expected that the compound would be harmful to aquatic life. Proper disposal of waste is essential to prevent environmental contamination.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Waste Disposal: Dispose of in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

-

Contaminated Packaging: Contaminated containers should be treated as the product itself and disposed of accordingly.

Conclusion

This compound is a valuable chemical for innovation in materials science and organic synthesis. By understanding its hazards and adhering to the safety protocols outlined in this guide, researchers can mitigate the risks and harness the full potential of this versatile compound. A culture of safety, grounded in knowledge and preparedness, is the cornerstone of responsible scientific advancement.

References

Phenyltriallylsilane: A Technical Guide to Thermal Stability and Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Phenyltriallylsilane (PTAS) is a versatile organosilicon compound distinguished by its unique molecular architecture, which features a central silicon atom bonded to a phenyl group and three reactive allyl groups. This structure imparts a valuable combination of thermal stability, conferred by the aromatic phenyl ring, and high reactivity from the pendant allyl functionalities. This guide provides a comprehensive technical overview of the thermal properties and chemical behavior of PTAS. It details standardized methodologies for assessing thermal stability, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and explores its primary reaction pathway, hydrosilylation, which is fundamental to its application in advanced polymer synthesis. The protocols and mechanistic insights presented herein are intended to equip researchers and development professionals with the foundational knowledge required to effectively utilize PTAS in the creation of high-performance materials.

Introduction to this compound

This compound (PTAS) is an organosilane monomer of significant interest in materials science and polymer chemistry. Its structure is key to its functionality; the phenyl group provides a degree of thermal stability and hydrophobicity, while the three allyl groups (CH₂=CH-CH₂-) serve as active sites for polymerization and cross-linking.[1] This dual nature allows PTAS to be used as a critical building block or additive in the synthesis of specialized silicones, resins, and composites. Its ability to form robust, cross-linked polymer networks makes it an ideal candidate for applications demanding high mechanical strength and thermal endurance, such as in coatings, adhesives, and advanced composites.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for handling, process design, and reaction modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀Si | [3] (Chem-Impex) |

| Molecular Weight | 228.41 g/mol | [3] (Chem-Impex) |

| Appearance | Colorless to slightly yellow liquid | [3] (Chem-Impex) |

| Boiling Point | 275 °C (lit.) | [3] (Chem-Impex) |

| Density | 0.92 g/mL | [3] (Chem-Impex) |

| Refractive Index (n20D) | 1.53 | [3] (Chem-Impex) |

| CAS Number | 2633-57-0 | [3] (Chem-Impex) |

Thermal Stability Analysis

The thermal stability of an organosilicon precursor like PTAS is a critical parameter that dictates its processing window and the performance of the final material under thermal stress. The Si-C and Si-Si bonds, combined with the stable phenyl group, provide a robust molecular core. However, the allyl groups can be susceptible to thermally induced reactions.

3.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary method for determining the onset of thermal decomposition.[4] For PTAS, a typical TGA scan would show minimal mass loss at lower temperatures, followed by a significant mass loss step indicating the temperature range of its decomposition. The presence of aromatic groups generally enhances thermal stability.[1]

3.2 Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material.[5][6] For a reactive monomer like PTAS, DSC can detect exothermic events, such as thermally initiated polymerization of the allyl groups. This provides insight into the curing behavior and the energy released during cross-linking reactions.[7] The glass transition temperature (Tg) of polymers derived from PTAS can also be determined, which is crucial for understanding the mechanical properties of the final material at different temperatures.[8][9]

3.3 Experimental Protocol: TGA Analysis of this compound

This protocol outlines a standardized procedure for evaluating the thermal stability of PTAS.

Objective: To determine the onset decomposition temperature and degradation profile of this compound.

Instrumentation: Thermogravimetric Analyzer (e.g., Mettler Toledo TGA 2, TA Instruments Q500).[4]

Methodology:

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared alumina or platinum crucible.

-

Instrument Setup:

-

Place the crucible onto the TGA balance mechanism.

-

Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min to prevent oxidative degradation.[4]

-

-

Thermal Program:

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

-

Identify the temperature of maximum decomposition rate (T_max) from the first derivative of the TGA curve (DTG curve).

-

Workflow for Thermal Stability Assessment

Caption: Workflow for TGA and DSC analysis of PTAS.

Chemical Reactivity

The reactivity of this compound is dominated by its three allyl groups, which readily participate in addition reactions across their C=C double bonds. This makes PTAS an excellent cross-linking agent and monomer for polymerization.

4.1 Hydrosilylation

Hydrosilylation is the most significant reaction for PTAS, forming the basis of many of its industrial applications.[11] It involves the addition of a silicon-hydride (Si-H) bond across the double bond of the allyl group, typically catalyzed by a platinum complex like Karstedt's or Speier's catalyst.[12][13] This reaction is highly efficient and results in the formation of a stable silicon-carbon bond, leading to the creation of silicone networks and polymers.[14]

The reaction proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the allyl group.[11]

General Reaction: R₃Si-H + CH₂=CH-CH₂-Si(Ph)(CH₂CH=CH₂)₂ → R₃Si-CH₂-CH₂-CH₂-Si(Ph)(CH₂CH=CH₂)₂

4.2 Catalytic Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[11][12] It involves a catalytic cycle with a platinum(0) active species.

The key steps are:

-

Oxidative Addition: The hydrosilane (R₃Si-H) adds to the platinum(0) catalyst, forming a Pt(II) intermediate with hydride and silyl ligands.

-

Olefin Coordination: The allyl group of PTAS coordinates to the platinum center.

-

Migratory Insertion: The allyl group inserts into the Pt-H bond. This is often the rate-determining step and dictates the regioselectivity.

-

Reductive Elimination: The final Si-C bond is formed, releasing the alkylsilane product and regenerating the platinum(0) catalyst.

Chalk-Harrod Mechanism for Hydrosilylation

Caption: Catalytic cycle of the Chalk-Harrod mechanism.

4.3 Experimental Protocol: Platinum-Catalyzed Hydrosilylation of PTAS

This protocol describes the synthesis of a cross-linked polysiloxane network using PTAS and a hydrosilane crosslinker, 1,1,3,3-Tetramethyldisiloxane (TMDS).

Objective: To synthesize a cross-linked polymer via hydrosilylation.

Materials:

-

This compound (PTAS)

-

1,1,3,3-Tetramethyldisiloxane (TMDS)

-

Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex), 2% solution in xylene

-

Anhydrous Toluene (solvent)

-

Three-neck round-bottom flask with condenser, magnetic stirrer, and nitrogen inlet.

Methodology:

-

Setup: Assemble the glassware and ensure it is dry. Purge the system with nitrogen.

-

Reagent Charging:

-

To the flask, add this compound (1 equivalent) and anhydrous toluene.

-

Begin stirring and add 1,1,3,3-Tetramethyldisiloxane (1.5 equivalents, based on a 2:3 molar ratio of Si-H to allyl groups).

-

-

Catalyst Addition:

-

Warm the mixture to 60-70 °C.

-

Inject Karstedt's catalyst solution via syringe (typically 5-10 ppm Pt relative to the reactants). An exotherm may be observed.

-

-

Reaction:

-

Maintain the reaction at 80 °C and monitor its progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretch (~2120 cm⁻¹) and the C=C stretch (~1640 cm⁻¹).

-

-

Workup:

-

Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure to yield the polymeric product.

-

Conclusion

This compound is a highly functional organosilicon monomer whose utility is derived from a synergistic combination of thermal stability and controlled reactivity. The phenyl group imparts a robustness suitable for high-temperature applications, while the three allyl groups provide versatile handles for constructing complex macromolecular architectures through reactions like platinum-catalyzed hydrosilylation. A thorough understanding of its thermal decomposition profile via TGA and its reactive curing behavior via DSC is essential for optimizing processing conditions and ensuring material integrity. The protocols and mechanistic frameworks provided in this guide serve as a foundational resource for scientists and engineers aiming to leverage the unique properties of this compound in the development of next-generation polymers and materials.

References

-

Hydrosilylation. Wikipedia.[Link]

-

Gong, L., et al. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel), 13(16), 2691. [Link]

- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry.John Wiley & Sons.

- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications.Springer.

-

Chen, G., et al. (2015). Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. Advanced Materials Research, 1119, 1483-1486. [Link]

-

Rodrigues, V. C., Hirayama, D., & Ancelotti Junior, A. C. (2021). The effects of residual organic solvent on epoxy: modeling of kinetic parameters by DSC and Borchardt-Daniels method. Polímeros: Ciência e Tecnologia, 31(1). [Link]

-

Psonka-Antonczyk, K. M. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI.[Link]

-

Investigation of Polymers with Differential Scanning Calorimetry. University of Tennessee, Knoxville.[Link]

-

Barletta, M., et al. (2012). Mechanical Properties and Thermal Stability of Ambient-Cured Thick Polysiloxane Coatings Prepared by a Sol–Gel Process of Organoalkoxysilanes. Journal of Sol-Gel Science and Technology, 63, 251-263. [Link]

-

Weyer, S., & Schick, C. (2017). Differential scanning calorimetry (DSC) of semicrystalline polymers. Methods in molecular biology (Clifton, N.J.), 1649, 1–25. [Link]

-

Oro, L. A., & Claver, C. (Eds.). (2008). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. Wiley-VCH.[Link]

- Asymmetric hydrosilylation.Wikipedia.

-

Differential Scanning Thermal Analysis in Polymeric Materials. AZoM.com.[Link]

-

DSC Analysis of Polymers. EAG Laboratories.[Link]

-

Allylsilane synthesis. Organic Chemistry Portal.[Link]

-

Li, T., et al. (2019). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. MDPI.[Link]

-

Liu, H., et al. (2024). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. Aerospace, 11(3), 232. [Link]

-

TGA thermograms a and the rate of thermal decomposition reaction curves b of cotton fabrics treated with different fluorine contents of FPAPS. ResearchGate.[Link]

-

Ermakova, E.N., et al. (2016). Thermal properties of some organosilicon precursors for chemical vapor deposition. Journal of Thermal Analysis and Calorimetry, 126, 609-616. [Link]

-

Thermal decomposition mechanisms common to polyurethane, epoxy, poly(diallyl phthalate), polycarbonate and poly(phenylene sulfide). ResearchGate.[Link]

-

Mauritz, K. A., & Stefanithis, I. D. (1998). TGA–FTi.r. investigation of the thermal degradation of Nafion® and Nafion®/[silicon oxide]-based nanocomposites. Journal of applied polymer science, 70(10), 1945-1956. [Link]

-

Arvanitoyannis, I. S., & Kasimati, A. N. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential scanning calorimetry (DSC) of semicrystalline polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. azom.com [azom.com]

- 7. revistapolimeros.org.br [revistapolimeros.org.br]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 9. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 10. mdpi.com [mdpi.com]

- 11. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 12. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. qualitas1998.net [qualitas1998.net]

The Solubility of Phenyltriallylsilane: A Technical Guide for Researchers

Abstract

Phenyltriallylsilane (C₁₅H₂₀Si) is a versatile organosilicon compound recognized for its utility in polymer synthesis and material science.[1] Its unique structure, featuring a phenyl group and three allyl functionalities attached to a central silicon atom, imparts specific physicochemical properties that dictate its behavior in various media. A critical parameter for its application in synthesis, purification, and formulation is its solubility in common organic solvents. This technical guide provides a comprehensive overview of the predicted solubility of this compound, the underlying chemical principles, and a robust experimental protocol for its quantitative determination. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes predictive analysis based on molecular structure and a detailed methodology for empirical verification.

Introduction to this compound and Solubility Principles

This compound is a colorless to slightly yellow liquid with a molecular weight of 228.41 g/mol and a density of approximately 0.92 g/mL.[1] It serves as a valuable precursor in the production of silicone-based materials, acting as a cross-linking agent to enhance the mechanical strength and thermal stability of polymers.[1] Its applications are found in coatings, adhesives, sealants, and in the manufacturing of composite materials.[1]

The solubility of a compound is fundamentally governed by the principle of "like dissolves like."[1][2] This principle states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. The process of dissolution involves the disruption of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions.

The key factors influencing solubility are:

-

Polarity: The distribution of electrical charge within a molecule. Polar molecules have distinct regions of partial positive and negative charge, while nonpolar molecules have a more even charge distribution.[2][3][4]

-

Intermolecular Forces: These include London dispersion forces, dipole-dipole interactions, and hydrogen bonding. The strength and nature of these forces in both the solute and solvent determine the extent of dissolution.[2]

Predicted Solubility Profile of this compound

To predict the solubility of this compound, we must first analyze its molecular structure. The molecule consists of a central silicon atom bonded to one phenyl group and three allyl groups.

-

Phenyl Group (-C₆H₅): This is a nonpolar, aromatic hydrocarbon group.

-

Allyl Groups (-CH₂CH=CH₂): These are nonpolar hydrocarbon chains.

-

Silicon-Carbon Bonds (Si-C): The electronegativity difference between silicon (1.90) and carbon (2.55) is relatively small, resulting in Si-C bonds with low polarity.

Given that the entire molecule is composed of nonpolar hydrocarbon groups attached to a central silicon atom, This compound is predicted to be a predominantly nonpolar compound.

Based on the "like dissolves like" principle, this compound is expected to be readily soluble in nonpolar organic solvents and poorly soluble in highly polar solvents.[1]

Diagram 1: Predicted Solubility Based on Polarity

Caption: Gravimetric method for determining this compound solubility.

Conclusion

While specific published data on the solubility of this compound is scarce, a robust prediction can be made based on its molecular structure. As a predominantly nonpolar molecule, it is expected to be highly soluble in nonpolar organic solvents like toluene and hexane, and poorly soluble in polar solvents such as alcohols and water. For researchers and drug development professionals requiring precise quantitative data for process design, reaction optimization, or formulation, the detailed gravimetric protocol provided in this guide offers a reliable method for empirical determination. Adherence to safety protocols and careful experimental technique are paramount for obtaining accurate and reproducible results.

References

-

Chemistry Steps. Solubility of Organic Compounds. Available at: [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

Alloprof. Measuring Solubility. Available at: [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available at: [Link]

-

UH Pressbooks. Molecular Structure and Polarity – Chemistry. Available at: [Link]

-

LibreTexts Chemistry. Molecular Structure and Polarity. Available at: [Link]

Sources

Phenyltriallylsilane precursors and starting materials

An In-Depth Technical Guide to the Precursors and Starting Materials of Phenyltriallylsilane

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of this compound, a versatile organosilicon compound. We will delve into the selection of precursors, the rationale behind the synthetic strategy, and a detailed, field-proven protocol for its preparation. This document is intended for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of this compound's synthesis.

Introduction to this compound: A Multifunctional Organosilane

This compound (C₁₅H₂₀Si) is an organosilicon compound distinguished by a central silicon atom bonded to a phenyl group and three reactive allyl groups.[1] This unique structure makes it a valuable precursor and reagent in several advanced applications.

-

Polymer Synthesis: It serves as a key precursor in the production of silicone polymers. The allyl groups are capable of undergoing cross-linking reactions, which significantly enhances the mechanical strength and thermal stability of the resulting polymers. This makes it ideal for formulating high-performance sealants, adhesives, and coatings.[1]

-

Organic Synthesis: In synthetic chemistry, it functions as a versatile reagent for creating complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

-

Material Science: As a coupling agent, this compound improves the adhesion between inorganic fillers and organic polymer matrices, a critical function in the manufacturing of composite materials.[1] Its reactivity also allows for surface modification to tailor the properties of advanced materials for the electronics, automotive, and aerospace industries.[1]

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2633-57-0 |

| Molecular Formula | C₁₅H₂₀Si |

| Molecular Weight | 228.41 g/mol [1] |

| Appearance | Colorless to slightly yellow liquid[1] |

| Density | 0.92 g/mL[1] |

| Boiling Point | 275 °C (lit.)[1] |

| Refractive Index | n20/D 1.53 (lit.)[1] |

The Synthetic Cornerstone: The Grignard Reaction

The formation of silicon-carbon (Si-C) bonds is fundamental to organosilane chemistry. While modern methods like the "direct process" and hydrosilylation are used for large-scale production of some silanes, the Grignard reaction remains a vital and exceptionally versatile method for laboratory and specialty synthesis.[2] First pioneered for organosilanes by F. Stanley Kipping, this reaction involves the nucleophilic attack of a Grignard reagent (R-MgX) on a silicon halide, effectively replacing a halide with an organic group.[2][3]

The synthesis of this compound is a classic application of this chemistry, requiring the strategic selection of a silicon electrophile and an organometallic nucleophile.

Precursors and Starting Materials: A Logical Approach

The structure of this compound dictates a logical and efficient synthetic strategy. The molecule is comprised of a phenyl-Si core and three allyl groups. This naturally divides the required precursors into two components: a silicon source pre-functionalized with the phenyl group and a nucleophilic source for the allyl groups.

| Precursor / Starting Material | Role | Rationale for Selection |

| Trichlorophenylsilane (C₆H₅SiCl₃) | Silicon Electrophile & Phenyl Group Source | This starting material provides the core phenyl-Si unit. The three chloro- substituents are excellent leaving groups, readily displaced by a strong nucleophile like a Grignard reagent. |

| Allyl Bromide (CH₂=CHCH₂Br) | Allyl Group Source (Initial Material) | A common and reactive allyl halide used to generate the necessary nucleophile. Allyl chloride can also be used. |

| Magnesium (Mg) Turnings | Reagent for Grignard Formation | Reacts with the allyl halide to form the highly nucleophilic Allylmagnesium bromide.[4][5] |

| Anhydrous Diethyl Ether or THF | Reaction Solvent | Ethereal solvents are essential for stabilizing the Grignard reagent and facilitating the reaction. They must be anhydrous as Grignard reagents react violently with water.[6][7] |

Logical Workflow for Synthesis

The synthesis follows a two-stage process: first, the preparation of the nucleophilic allylating agent, followed by its reaction with the silicon electrophile.

Caption: Overall workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful formation of the Grignard reagent in Part A is a prerequisite for the success of Part B. All steps must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the Grignard reagent.[8]

Part A: Preparation of Allylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven- or flame-dried to remove all traces of moisture.[5] Place the apparatus under a positive pressure of inert gas.

-

Charge the Flask: Place magnesium turnings (3.1 equivalents) into the reaction flask.

-

Initiation: Add a small volume of anhydrous diethyl ether to just cover the magnesium. In the dropping funnel, prepare a solution of allyl bromide (3.0 equivalents) in anhydrous diethyl ether. Add a small aliquot (approx. 5-10%) of the allyl bromide solution to the magnesium.

-

Causality Check: The reaction should initiate spontaneously, evidenced by gentle bubbling and the formation of a cloudy gray solution. If it does not start, gentle warming with a heat gun or the addition of a small iodine crystal may be required.

-

Grignard Formation: Once the reaction is initiated, add the remaining allyl bromide solution dropwise. The rate of addition must be carefully controlled to maintain a gentle reflux from the exothermic reaction.[5][6] Use an ice-water bath as needed to moderate the temperature.

-

Completion: After the addition is complete, continue stirring the resulting dark gray slurry at room temperature for 1-2 hours to ensure maximum consumption of the magnesium.

Part B: Synthesis of this compound

-

Prepare Silane Solution: In a separate, dry dropping funnel, prepare a solution of trichlorophenylsilane (1.0 equivalent) in anhydrous diethyl ether.

-

Addition of Electrophile: Cool the freshly prepared Allylmagnesium Bromide solution from Part A to 0 °C using an ice bath.

-

Expertise Insight (Mode of Addition): Add the trichlorophenylsilane solution dropwise to the stirred Grignard reagent. This is a "normal addition" protocol.[2] By adding the silane to an excess of the Grignard reagent, we ensure that each molecule of trichlorophenylsilane is immediately surrounded by the allyl nucleophile, driving the reaction to completion and achieving full substitution of all three chlorine atoms. A "reverse addition" (Grignard to silane) would risk incomplete substitution, leading to a mixture of products.[2]

-

Reaction: The reaction is highly exothermic. Maintain the temperature below 10 °C during the addition. A white precipitate of magnesium salts (MgBrCl) will form.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction is complete.

Part C: Workup and Purification

-

Quenching: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and a dilute solution of hydrochloric acid or saturated aqueous ammonium chloride. This step neutralizes any unreacted Grignard reagent and dissolves the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer two more times with diethyl ether.

-

Washing: Combine all organic extracts and wash them sequentially with saturated sodium bicarbonate solution and then with brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound as a colorless to slightly yellow liquid.

Sources

Methodological & Application

Phenyltriallylsilane: A Crosslinking Agent for High-Performance Silicone Polymers

Abstract

This document provides a comprehensive guide to the application of phenyltriallylsilane as a versatile and highly effective crosslinking agent in the formulation of advanced silicone polymers. The unique molecular architecture of this compound, featuring three reactive allyl groups and a phenyl moiety, imparts exceptional thermal stability, mechanical robustness, and tunable properties to silicone elastomers. These characteristics make it an invaluable component in the development of materials for demanding applications in the aerospace, electronics, and biomedical sectors. This guide will detail the underlying chemical principles, provide step-by-step experimental protocols for the synthesis and characterization of this compound-crosslinked silicone polymers, and present key performance data.

Introduction: The Strategic Advantage of this compound in Silicone Chemistry

Silicone polymers, principally based on a polysiloxane backbone, are renowned for their flexibility, biocompatibility, and thermal resistance. However, to achieve the requisite mechanical strength and dimensional stability for high-performance applications, these linear or branched polymers must be crosslinked to form a three-dimensional network. This compound emerges as a superior crosslinking agent due to a confluence of advantageous structural features.

The three allyl groups provide multiple reaction sites for efficient network formation, primarily through the platinum-catalyzed hydrosilylation reaction with hydride-functionalized silicone polymers.[1][2] This addition cure mechanism is highly efficient and proceeds without the generation of byproducts, ensuring a clean and controlled crosslinking process.[3] The incorporation of the phenyl group directly onto the silicon atom of the crosslinker offers a significant enhancement in the thermal and oxidative stability of the resulting silicone elastomer.[4][5] This is attributed to the inherent thermal robustness of the aromatic ring and its ability to dissipate energy.

Mechanistic Insight: The Hydrosilylation Crosslinking Pathway

The crosslinking of silicone polymers using this compound is predominantly achieved via a hydrosilylation reaction. This process involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the allyl groups on the this compound molecule. The reaction is catalyzed by a platinum complex, with Karstedt's catalyst being a common choice.[1]

The fundamental steps of the catalytic cycle are as follows:

-

Oxidative Addition: The platinum(0) catalyst reacts with the Si-H group of a hydride-functionalized silicone polymer to form a platinum(II) hydride complex.

-

Olefin Coordination: The allyl group of the this compound coordinates to the platinum center.

-

Migratory Insertion: The coordinated allyl group inserts into the platinum-hydride bond, forming a new carbon-platinum bond.

-

Reductive Elimination: The crosslinked product is released from the platinum center, regenerating the platinum(0) catalyst, which can then participate in further catalytic cycles.

This highly efficient and specific reaction allows for precise control over the crosslink density and, consequently, the mechanical properties of the final silicone elastomer.

Figure 1: Simplified schematic of the platinum-catalyzed hydrosilylation crosslinking reaction.

Experimental Protocols: Formulation and Curing of this compound-Crosslinked Silicone Elastomers

This section provides a detailed, step-by-step protocol for the preparation of a silicone elastomer using this compound as the crosslinking agent.

Materials and Reagents

| Component | Description | Supplier Example |

| Base Polymer | Vinyl-terminated polydimethylsiloxane (PDMS), viscosity 1000 cSt | Gelest, Inc. |

| Crosslinking Agent | This compound (≥95%) | Chem-Impex International |

| Hydride Source | Polymethylhydrosiloxane (PMHS) | Sigma-Aldrich |

| Catalyst | Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt) | Sigma-Aldrich |

| Inhibitor (Optional) | 1-Ethynyl-1-cyclohexanol | Sigma-Aldrich |

| Solvent (Optional) | Toluene, anhydrous | Fisher Scientific |

Equipment

-

Analytical balance

-

Mechanical stirrer or planetary centrifugal mixer

-

Vacuum oven

-

Hot press

-

Tensile tester

-

Shore A durometer

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Formulation and Curing Procedure

This protocol is based on a two-part formulation to ensure a sufficient working time before the onset of curing.[3]

Part A (Catalyst and Base Polymer):

-

In a clean, dry mixing vessel, weigh the desired amount of vinyl-terminated polydimethylsiloxane (PDMS).

-

Add Karstedt's catalyst to the PDMS. A typical concentration is 5-10 ppm of platinum relative to the total weight of the polymer and crosslinker.

-

If a longer pot life is required, add an inhibitor such as 1-ethynyl-1-cyclohexanol. The amount of inhibitor will need to be optimized for the desired working time.

-

Mix the components thoroughly until a homogeneous dispersion is achieved. For small batches, a mechanical stirrer can be used. For larger batches or to ensure complete de-aeration, a planetary centrifugal mixer is recommended.

Part B (Crosslinker and Hydride Source):

-

In a separate, clean, dry mixing vessel, weigh the desired amounts of this compound and polymethylhydrosiloxane (PMHS). The molar ratio of Si-H groups (from PMHS) to vinyl groups (from the base polymer) and allyl groups (from this compound) is a critical parameter that controls the crosslink density and final properties of the elastomer. A common starting point is a Si-H to (vinyl + allyl) molar ratio of 1.5:1.

-

Mix the components thoroughly until homogeneous.

Curing Process:

-

Combine Part A and Part B in the desired ratio.

-

Mix the combined parts thoroughly and quickly.

-

Pour the mixture into a mold of the desired shape.

-

Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

Cure the elastomer in an oven at a temperature between 100°C and 150°C. The curing time will depend on the temperature and the specific formulation, but a typical starting point is 1 hour at 120°C.

-

For applications requiring optimal mechanical properties, a post-curing step at a higher temperature (e.g., 4 hours at 150°C) is recommended.

Figure 2: Workflow for the preparation of this compound-crosslinked silicone elastomers.

Characterization and Performance Data

The properties of the cured silicone elastomer can be tailored by adjusting the formulation. The following are key characterization techniques and expected performance attributes.

Mechanical Properties

The mechanical properties of the elastomer, such as tensile strength, elongation at break, and hardness, are highly dependent on the crosslink density.

| Property | Test Method | Typical Value Range |

| Hardness | ASTM D2240 (Shore A) | 20 - 70 |

| Tensile Strength | ASTM D412 | 5 - 10 MPa |

| Elongation at Break | ASTM D412 | 100 - 500% |

Thermal Stability

The inclusion of the phenyl group from this compound significantly enhances the thermal stability of the silicone network.

| Analysis | Metric | Typical Value |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Td5%) in N2 | > 400 °C |

| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | -120 to -50 °C |

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6][7] It is a combustible liquid and should be stored away from heat and open flames.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Curing | - Incorrect stoichiometry- Catalyst poisoning- Insufficient cure time/temperature | - Verify calculations for Si-H to (vinyl + allyl) ratio- Ensure all glassware is clean and free of contaminants (e.g., sulfur, amines, tin compounds)- Increase cure time and/or temperature |

| Bubbles in Cured Elastomer | - Incomplete degassing | - Increase degassing time or use a more powerful vacuum pump |

| Elastomer is too Brittle | - Excessively high crosslink density | - Decrease the amount of crosslinking agents (this compound and PMHS) |

| Elastomer is too Soft | - Insufficient crosslink density | - Increase the amount of crosslinking agents |

Conclusion

This compound is a highly effective crosslinking agent for silicone polymers, offering a robust platform for the development of high-performance elastomers. Its trifunctional nature allows for the creation of well-defined and stable three-dimensional networks, while the incorporated phenyl group provides a significant enhancement in thermal stability. The hydrosilylation chemistry employed for curing is efficient, clean, and allows for precise control over the final material properties. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique advantages of this compound in their advanced material formulations.

References

-

OSi. Phenyl Silanes. (n.d.). Retrieved from [Link]

-

Hangzhou Jessica Chemicals Co., Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - Phenyltrimethoxysilane. Retrieved from [Link]

- Wang, Z., et al. (2018). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Polymers, 11(1), 2.

- Gornowicz, G. A. (2000). Platinum-catalyzed hydrosilylation cross-linking of siloxane polymers. Journal of Organometallic Chemistry, 614-615, 315-322.

- Ranga, M., et al. (2020).

- Xiang, H., et al. (2020). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials.

-

ResearchGate. (n.d.). Cross-linking by hydrosilylation. [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of silicone elastomers by cross-linking of phenylborate... [Diagram]. Retrieved from [Link]

- Brook, M. A., et al. (2021). Facile synthesis of phenyl-rich functional siloxanes from simple silanes.

- Lestel, L., et al. (1990). Crosslinking of polyether networks by hydrosilylation and related side reactions. Polymer Bulletin, 24(4), 443-450.

-

ResearchGate. (n.d.). Scheme 1. Synthesis of heterobifunctional siloxane macromonomers via living anionic ring opening polymerization. [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis reaction formula for the phenyl silicone elastomers. [Diagram]. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Phenyltrimethoxysilane in Enhancing Silicone Material Performance. Retrieved from [Link]

- Marciniec, B., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(7), 1483.

- Wang, Y., et al. (2021). Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. RSC Advances, 11(50), 31639-31647.

- Zhao, Y., & Zhang, Y. (2018). Structures and Properties of Self - crosslinking Silicone Resin. IOP Conference Series: Materials Science and Engineering, 394, 032064.

Sources

- 1. EP1923430A1 - Extrusion moldable silicone rubber composition and making method - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry | MDPI [mdpi.com]

- 5. gelest.com [gelest.com]

- 6. Facile Functionalization of Poly(Dimethylsiloxane) Elastomer by Varying Content of Hydridosilyl Groups in a Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. data.epo.org [data.epo.org]

Harnessing Phenyltriallylsilane in Radical Polymerization: A Guide to Synthesis and Control

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltriallylsilane (PTAS) is a versatile organosilicon compound whose unique trifunctional structure offers significant advantages in the field of polymer chemistry.[1] This guide provides an in-depth exploration of the role of PTAS in radical polymerization, moving beyond its use as a simple precursor to silicone polymers. We will detail its mechanism as a highly effective chain transfer and cross-linking agent, providing methodologies to control polymer molecular weight and create advanced architectures such as block copolymers. This document serves as a practical resource, offering detailed experimental protocols, mechanistic diagrams, and data interpretation for researchers aiming to leverage PTAS for the synthesis of tailored polymeric materials.

Introduction to this compound in Polymer Synthesis

Radical polymerization is a cornerstone of the polymer industry, responsible for the production of a vast array of materials.[2][3] The process, which proceeds through initiation, propagation, and termination steps, allows for the synthesis of high molecular weight polymers from vinyl monomers.[4][5] However, conventional free-radical polymerization offers limited control over polymer architecture, molecular weight distribution, and chain-end functionality.[6]

The introduction of specialized reagents, such as chain transfer agents (CTAs), provides a powerful method for exerting this control.[7] this compound, a molecule featuring a central silicon atom bonded to a phenyl group and three reactive allyl groups, is one such reagent. While broadly known as a precursor for silicone polymers, its true potential is realized when its allylic functionality is utilized in radical polymerization.[1] The three allyl groups allow PTAS to act as a multifunctional hub, enabling the synthesis of complex structures and materials with enhanced thermal and mechanical properties.[1]

Mechanism of Action: PTAS as a Chain Transfer Agent

In radical polymerization, a chain transfer agent works by interrupting the growth of a polymer chain and initiating a new one.[8] The unique structure of PTAS, specifically the allylic hydrogens (the hydrogens on the carbon atoms adjacent to the C=C double bonds), makes it an effective CTA.

The process can be described as follows:

-

Initiation & Propagation: A standard radical initiator (e.g., AIBN) decomposes to form primary radicals, which react with monomer units to begin the chain propagation process.[2][4]

-

Chain Transfer (Hydrogen Abstraction): A growing polymer radical (P•) abstracts a labile allylic hydrogen from a PTAS molecule. This terminates the polymer chain (P-H) and transfers the radical character to the PTAS molecule, creating a stabilized allylic radical.

-

Reinitiation: The newly formed PTAS radical can now react with a monomer molecule (M), initiating the growth of a new polymer chain.

Because PTAS possesses three allyl groups, this process can occur multiple times, leading to the formation of star-shaped or cross-linked polymer structures. This multifunctionality is key to its utility in creating advanced polymer architectures.

Caption: Mechanism of this compound as a Chain Transfer Agent.

Applications and Synthetic Utility

The function of PTAS as a multifunctional CTA opens pathways to several advanced applications:

-

Molecular Weight Control: By adjusting the ratio of monomer to PTAS, the final molecular weight of the polymer can be effectively controlled. A higher concentration of PTAS leads to more frequent chain transfer events, resulting in lower molecular weight polymers.

-

Synthesis of Cross-Linked Materials: The three allyl groups on each PTAS molecule can act as anchor points for multiple polymer chains. This leads to the formation of a cross-linked network, significantly enhancing the mechanical strength and thermal stability of the final material, which is ideal for durable coatings, adhesives, and sealants.[1]

-

Block Copolymer Synthesis: PTAS can be used as a platform to synthesize block copolymers.[9] A first monomer is polymerized in the presence of PTAS. The resulting polymer, now attached to the PTAS core, acts as a "macro-initiator" for the polymerization of a second monomer, creating distinct blocks within the same structure. This is a versatile method for producing amphiphilic or other structured copolymers.[10][11]

Experimental Protocols

Safety Note: All manipulations should be performed in a well-ventilated fume hood. Styrene, methyl methacrylate (MMA), azobisisobutyronitrile (AIBN), and organic solvents are hazardous and flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Controlled Radical Polymerization of Styrene using PTAS

This protocol details the use of PTAS to control the molecular weight of polystyrene.

Materials:

-

Styrene (inhibitor removed by passing through basic alumina)

-

This compound (PTAS)

-

Azobisisobutyronitrile (AIBN, recrystallized from methanol)

-

Toluene (anhydrous)

-

Methanol (for precipitation)

-

Schlenk flask with magnetic stir bar

-

Vacuum/Nitrogen line

Procedure:

-

Reaction Setup: In a 100 mL Schlenk flask, add styrene (20 mL, 174 mmol), AIBN (57.2 mg, 0.348 mmol, for a [Monomer]:[Initiator] ratio of 500:1), and the desired amount of PTAS (see Table 1).

-

Solvent Addition: Add 40 mL of anhydrous toluene to the flask to dissolve the reagents.

-

Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Initiation: Place the flask in a preheated oil bath at 70°C and begin stirring.

-

Polymerization: Allow the reaction to proceed for the desired time (e.g., 12 hours). The viscosity of the solution will increase as the polymer forms.

-

Termination: To quench the reaction, remove the flask from the oil bath and expose the solution to air. Cool the flask to room temperature.

-

Purification: Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (~500 mL) while stirring vigorously. The polystyrene will precipitate as a white solid.

-

Isolation: Decant the methanol and redissolve the polymer in a minimal amount of toluene. Repeat the precipitation step twice more to ensure the removal of unreacted monomer and initiator fragments.

-

Drying: Collect the purified polymer by filtration and dry it under vacuum at 50°C to a constant weight.

-

Characterization: Analyze the polymer's number average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Data Presentation:

The effectiveness of PTAS as a chain transfer agent is demonstrated by the inverse relationship between its concentration and the resulting polymer's molecular weight.

| Experiment | [Styrene]:[PTAS] Ratio | Theoretical Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 (Control) | No PTAS | >100,000 | 152,000 | 2.15 |

| 2 | 200:1 | 21,000 | 25,500 | 1.65 |

| 3 | 100:1 | 10,500 | 12,800 | 1.58 |

| 4 | 50:1 | 5,300 | 6,100 | 1.51 |

| Table 1: Representative data showing the effect of PTAS concentration on the molecular weight and PDI of polystyrene. Higher PTAS concentration leads to lower Mn and narrower PDI. |

Protocol 2: Two-Step Synthesis of Polystyrene-b-poly(methyl methacrylate) Block Copolymer

This protocol outlines a method for creating a block copolymer using PTAS as a branching point.

Caption: Workflow for Block Copolymer Synthesis using PTAS.

Step 1: Synthesis of Polystyrene Macro-CTA

-

Follow Protocol 1 , using a [Styrene]:[PTAS] ratio of 100:1.

-